molecular formula C8H11Cl2N B6251681 N-(2-chloroethyl)aniline hydrochloride CAS No. 874-78-2

N-(2-chloroethyl)aniline hydrochloride

Cat. No.: B6251681
CAS No.: 874-78-2
M. Wt: 192.1
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Description

N-(2-Chloroethyl)aniline hydrochloride (CAS 874-78-2) is a chemical compound with the molecular formula C 8 H 11 Cl 2 N and a molecular weight of 192.08 g/mol . This aniline derivative is part of the nitrogen mustard family of compounds, which are characterized by their chloroethylamine functional groups. Nitrogen mustards are a significant class of alkylating agents, with foundational research demonstrating their primary mechanism of action involves the formation of a highly reactive aziridinium ion intermediate under physiological conditions. This ion can alkylate nucleophilic sites in biological molecules, most notably the N-7 position of guanine in DNA, leading to intra-strand and inter-strand DNA cross-links that disrupt cellular function and replication . In research settings, this compound serves as a key intermediate and model compound for investigating the chemistry and biology of alkylating agents. Its structure, featuring a single chloroethyl group, makes it a valuable precursor in the synthesis of more complex therapeutic agents, including chemotherapeutic drugs like chlormethine (mechlorethamine) and its analogues . Researchers utilize this compound to study the structure-activity relationships of nitrogen mustards, the kinetics of aziridinium ion formation, and the development of hypoxia-activated prodrugs designed to selectively target tumor microenvironments . It is also employed in organic synthesis for the preparation of various nitrogen-containing structures. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Please handle with appropriate care, referring to the material safety data sheet (MSDS) for specific hazard information .

Properties

CAS No.

874-78-2

Molecular Formula

C8H11Cl2N

Molecular Weight

192.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)aniline hydrochloride can be achieved through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where aniline and 2-chloroethanol are reacted under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: N-(2-mercaptoethyl)aniline, N-(2-aminoethyl)aniline.

    Oxidation: N-(2-chloroethyl)aniline N-oxide.

    Reduction: Ethyl aniline.

Mechanism of Action

The primary mechanism of action of N-(2-chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in DNA. The 2-chloroethyl group reacts with the nitrogen atoms in the DNA bases, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Applications
N-(2-chloroethyl)aniline hydrochloride C₈H₁₀Cl₂N 209.08 Mono-substituted chloroethyl group; intermediate for aziridine synthesis Moderate alkylating activity
N,N-Di-(2-chloroethyl)aniline (Lymphochin) C₁₀H₁₂Cl₂N 217.12 Di-substituted chloroethyl groups; higher alkylating capacity Potent antitumor effects in rabbits
N,N-Bis(2-chloroethyl)aniline C₁₀H₁₂Cl₂N 217.12 Structurally identical to Lymphochin; used in early chemotherapy research DNA crosslinking agent
N-(2-Bromoethyl)aniline hydrochloride C₈H₁₀BrClN 253.53 Bromo-substituted analog; larger halogen atom alters reactivity Studied for comparative toxicity
4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride C₁₀H₁₅Cl₂NO 248.14 Ethoxyethyl substituent enhances lipophilicity Antibacterial/antifungal applications
3-Bromo-N-(1-phenylethyl)aniline hydrochloride C₁₄H₁₆BrClN 312.63 Bulky phenylethyl group; impacts steric hindrance Lab-grade reagent
Nitrogen mustard hydrochloride C₅H₁₂Cl₃N 192.52 Classic bifunctional alkylator (two chloroethyl groups) Chemotherapy standard; high toxicity

Key Comparative Analysis

Alkylating Efficiency
  • Mono- vs. The latter compounds can form interstrand DNA crosslinks, enhancing antitumor potency but also increasing systemic toxicity .
Physicochemical Properties
  • Stability : Hydrochloride salts generally enhance stability and crystallinity compared to free bases, facilitating storage and handling .

Q & A

Q. What are the toxicological implications of its structural analogs?

  • Methodology :
  • QSAR Modeling : Correlate chloroethyl substitution patterns with toxicity endpoints (e.g., LD50).
  • Metabolite Profiling : Identify toxic intermediates (e.g., epoxides) via LC-HRMS .

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